Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate
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Overview
Description
Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including drugs with antimicrobial, antifungal, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles .
Scientific Research Applications
Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its antitumor and cytotoxic activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
Ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H8N2O3S |
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Molecular Weight |
200.22 g/mol |
IUPAC Name |
ethyl 2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate |
InChI |
InChI=1S/C7H8N2O3S/c1-2-12-5(10)3-4-6(11)9-7(8)13-4/h3H,2H2,1H3,(H2,8,9,11) |
InChI Key |
DILXOGLCYLUBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1C(=O)N=C(S1)N |
Origin of Product |
United States |
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